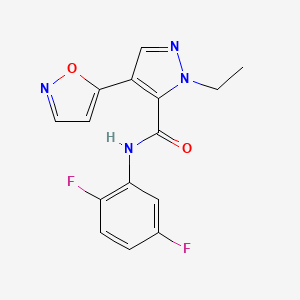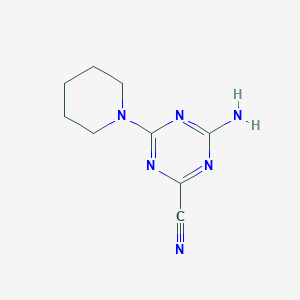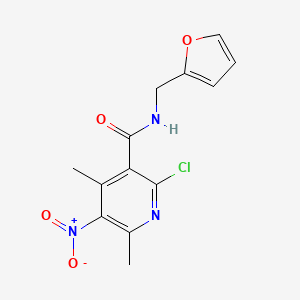![molecular formula C12H14ClN3O4 B4326967 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine](/img/structure/B4326967.png)
4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine
Vue d'ensemble
Description
4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated or inactivated in cancer cells.
Applications De Recherche Scientifique
4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to restore the function of p53 in cancer cells with mutant or inactive p53, leading to cell cycle arrest and apoptosis. 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine binds to the DNA-binding domain of p53, stabilizing the protein and restoring its function as a transcription factor. This leads to the activation of downstream target genes involved in cell cycle arrest and apoptosis. 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the activity of certain enzymes involved in DNA repair, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects
4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells with mutant or inactive p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine is its specificity for cancer cells with mutant or inactive p53, making it a potential targeted therapy for certain types of cancer. However, 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has also been shown to have off-target effects on other proteins involved in DNA repair and other cellular processes. In addition, 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
Future research on 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine could focus on improving its solubility and specificity for p53 in cancer cells. In addition, 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine could be investigated for its potential therapeutic applications in other diseases beyond cancer and neurodegenerative diseases. Finally, combination therapies involving 4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine and other drugs or treatments could be explored to enhance its efficacy and minimize side effects.
Propriétés
IUPAC Name |
(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-7-9(12(17)15-3-5-20-6-4-15)11(13)14-8(2)10(7)16(18)19/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTRSRMGOFKOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,16-bis(methylsulfonyl)-17-phenyl-8,16,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B4326892.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326894.png)

![1'-{[benzyl(methyl)amino]methyl}-5-bromo-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4326911.png)

![4-piperidin-1-yl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazin-2-amine](/img/structure/B4326920.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4326939.png)
![N,N-diallyl-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326945.png)
![N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4326953.png)
![3-amino-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326958.png)
![N,N-diallyl-5-chloro-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326966.png)
![5-chloro-N-(4-ethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326972.png)
![N,N-diallyl-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326975.png)